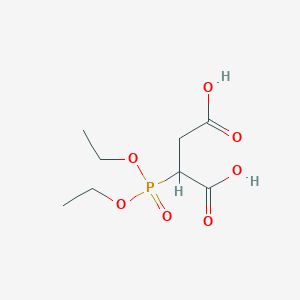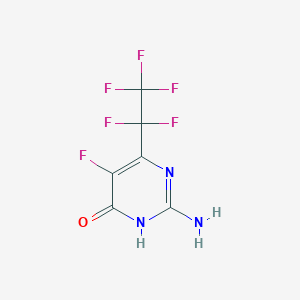![molecular formula C9H19NNa4O7P2 B14755993 [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the reaction of a carboxylic acid with phosphorous acid and phosphorous trichloride in a solvent such as chlorobenzene . The reaction mixture is then quenched with water and heated to hydrolyze the phosphonated reaction mass, yielding the desired bisphosphonate .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder, which is then formulated into pharmaceutical preparations .
化学反応の分析
Types of Reactions
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bisphosphonates .
科学的研究の応用
Chemistry
In chemistry, [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt is used as a reagent for studying bone resorption mechanisms and developing new bisphosphonate derivatives .
Biology
In biological research, this compound is used to investigate the cellular and molecular mechanisms of bone metabolism. It helps in understanding how bisphosphonates interact with bone cells and inhibit bone resorption .
Medicine
Medically, this compound is used to treat osteoporosis, metastatic bone disease, and other conditions involving excessive bone loss . It is also being explored for its potential in treating other diseases characterized by abnormal calcium metabolism .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard for quality control in the manufacture of bisphosphonate drugs .
作用機序
The primary mechanism of action of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the mevalonate pathway . This inhibition disrupts the synthesis of isoprenoid compounds, which are essential for the post-translational modification of small GTPase signaling proteins . As a result, the compound effectively inhibits osteoclast-mediated bone resorption .
類似化合物との比較
Similar Compounds
Alendronate: Another nitrogen-containing bisphosphonate used for similar indications.
Risedronate: Known for its high potency and efficacy in treating osteoporosis.
Pamidronate: Used primarily for treating hypercalcemia of malignancy.
Zoledronate: Noted for its long duration of action and use in various bone disorders.
Uniqueness
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt is unique due to its specific molecular structure, which provides a balance between potency and safety. Its ability to inhibit FPPS with high specificity makes it a valuable therapeutic agent in managing bone resorption disorders .
特性
分子式 |
C9H19NNa4O7P2 |
|---|---|
分子量 |
407.16 g/mol |
IUPAC名 |
tetrasodium;3-[methyl(pentyl)amino]-1,1-diphosphonatopropan-1-ol |
InChI |
InChI=1S/C9H23NO7P2.4Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChIキー |
FQKSXGSEWYMBRQ-UHFFFAOYSA-J |
正規SMILES |
CCCCCN(C)CCC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




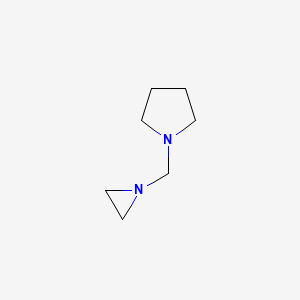


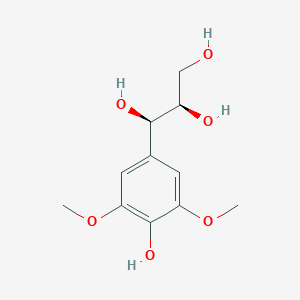
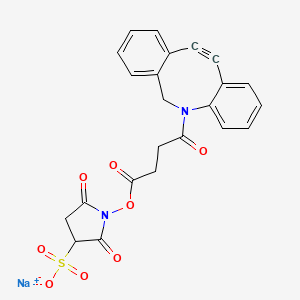
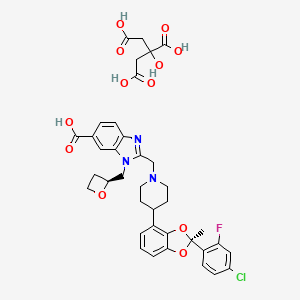
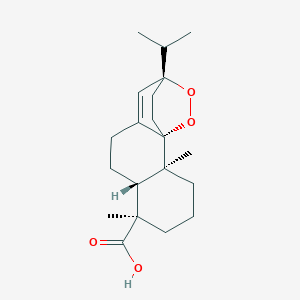
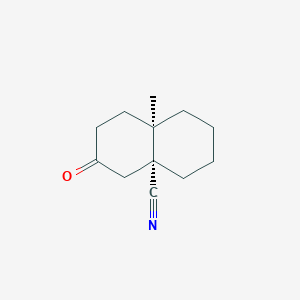

![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)
